(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol
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Overview
Description
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an aminoethanol group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropyridine.
Nucleophilic Substitution: The 3,5-dichloropyridine undergoes nucleophilic substitution with an appropriate aminoethanol derivative under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3-chloro(2-pyridyl))ethan-1-ol: Similar structure but with only one chlorine atom.
2-Amino-2-(3,5-dibromo(2-pyridyl))ethan-1-ol: Similar structure but with bromine atoms instead of chlorine.
2-Amino-2-(3,5-difluoro(2-pyridyl))ethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C7H8Cl2N2O |
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Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1 |
InChI Key |
YNQMYDSBCWFLJI-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CO)N)Cl |
Origin of Product |
United States |
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